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molecular formula C10H11NO5 B8588951 Methyl 3-ethoxy-4-nitrobenzoate

Methyl 3-ethoxy-4-nitrobenzoate

Cat. No. B8588951
M. Wt: 225.20 g/mol
InChI Key: SBTFAEIYDGRTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088815B2

Procedure details

Step B A suspension of methyl 3-ethoxy-4-nitrobenzoate (1 g, 4.4 mmol) and Pd/C (Aldrich, 10%, 0.1 g) in ethyl acetate (25 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 4-amino-3-ethoxy-benzoic acid methyl ester as a light yellow oil (0.8 g, 92%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[N+:14]([O-])=O)[C:7]([O:9][CH3:10])=[O:8])[CH3:2]>C(OCC)(=O)C.[Pd]>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][C:13]([NH2:14])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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